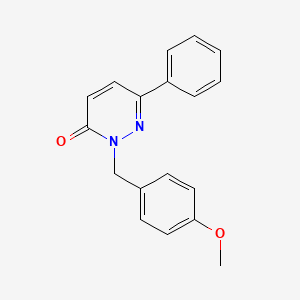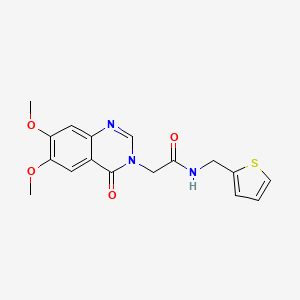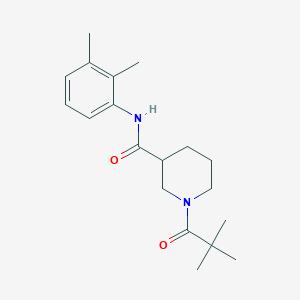![molecular formula C14H16N2O4 B4506962 N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4506962.png)
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine
Vue d'ensemble
Description
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11100700 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of N-(Indol-3-ylglyoxylyl) Amino Acid Derivatives: Research conducted by Martini et al. (1985) explored the synthesis of several N-(indol-3-ylglyoxylyl) amino acid derivatives, examining their affinity for the benzodiazepine receptor in bovine cortical membranes. The study found that derivatives with specific halogen substitutions exhibited potent activity, underscoring the critical role of molecular size and hydrophobic properties in receptor affinity (Martini et al., 1985).
- Improved Procedures for Glycine and Taurine Conjugates Synthesis: Tserng, Hachey, and Klein (1977) described enhanced methods for synthesizing glycine and taurine conjugates of bile acids, achieving high yields and purity. This advancement is crucial for large-scale preparations, including those of glycine derivatives (Tserng et al., 1977).
Biological Activities and Applications
- Glycine Derivatives from Endophytic Fungi: A study by Luo et al. (2013) isolated new glycine derivatives from the fermentation broth of the endophytic fungus Pestalotiopsis podocarpi, showcasing the potential of natural sources in discovering novel compounds with unique structures and possible therapeutic applications (Luo et al., 2013).
- Metabolic Implications in Health: Research highlights the significance of glycine in metabolism, nutrition, and health. Wang et al. (2013) and Razak et al. (2017) reviewed glycine's role in metabolic regulation, antioxidative reactions, and its therapeutic potential in treating metabolic disorders, emphasizing its conditionally essential status in mammals (Wang et al., 2013); (Razak et al., 2017).
- Neurotransmitter and Receptor Research: The development and functional characterization of compounds like N-palmitoyl glycine suggest their roles as modulators of calcium influx and nitric oxide production in sensory neurons, pointing to their potential in neurological research and therapy (Rimmerman et al., 2008).
Propriétés
IUPAC Name |
2-[3-(5-methoxyindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-11-2-3-12-10(8-11)4-6-16(12)7-5-13(17)15-9-14(18)19/h2-4,6,8H,5,7,9H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVWJUVCAHOLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4506885.png)

![N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide](/img/structure/B4506900.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-2-pyridinylacetamide](/img/structure/B4506904.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4506909.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4506931.png)

![N-[2-(aminocarbonyl)phenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4506941.png)


![N-(1-isopropyl-1H-1,2,3-triazol-4-yl)-2-[5-(3-methyl-5,6,7,8-tetrahydro-4-isoquinolinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4506967.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4506974.png)
![N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506977.png)
![N-(3-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506983.png)
